4-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked via a piperazine-carbonyl group to a 6-methoxy-2-methylpyrimidin-4-yl moiety. The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to target binding via hydrogen bonding or electrostatic interactions. The methoxy and methyl substituents on the pyrimidine may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
4-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-12-19-15(11-16(20-12)26-2)21-7-9-22(10-8-21)17(23)13-3-5-14(6-4-13)27(18,24)25/h3-6,11H,7-10H2,1-2H3,(H2,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZDUBQQTCYEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern.
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibited growth
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM. This indicates that the compound is effective in inhibiting the growth of the bacterium at these concentrations.
Biological Activity
The compound 4-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.45 g/mol. The structure consists of a benzenesulfonamide moiety linked to a piperazine derivative, which is further substituted with a pyrimidine ring.
Research indicates that compounds similar to 4-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide may act as protein kinase inhibitors. This activity is crucial in regulating various cellular processes such as cell division, growth, and apoptosis. Specifically, the compound targets kinases involved in cancer pathways, potentially inhibiting tumor growth and proliferation.
Antitumor Activity
Numerous studies have highlighted the antitumor effects of pyrimidine-based compounds. For instance, derivatives exhibiting similar structural characteristics have shown significant inhibitory activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Apoptosis |
| Compound B | MDA-MB-231 | 8.3 | Cell Cycle Arrest |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play pivotal roles in chronic inflammatory diseases.
Antimicrobial Activity
Preliminary data indicate that similar sulfonamide derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound's sulfonamide group is hypothesized to contribute to its bactericidal effects by interfering with folate synthesis in bacteria.
Case Studies
-
Antitumor Efficacy in Breast Cancer
A study involving the administration of a structurally related compound showed promising results in reducing tumor size in xenograft models of breast cancer. The treatment led to a significant decrease in Ki67 expression, indicating reduced cell proliferation. -
Synergistic Effects with Chemotherapeutics
Research demonstrated that combining this compound with established chemotherapeutics like doxorubicin enhanced cytotoxic effects against resistant breast cancer cell lines. The combination index method indicated a synergistic relationship, suggesting potential for improved treatment regimens. -
Inhibition of Inflammatory Markers
In an experimental model of arthritis, administration of the compound resulted in reduced levels of inflammatory markers and improved joint function scores compared to untreated controls.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds structurally similar to N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea exhibit significant anticancer activity. For instance, derivatives of pyrrole and related compounds have been studied for their ability to inhibit cancer cell proliferation. In particular, certain derivatives have shown promising results against various cancer cell lines, indicating potential as chemotherapeutic agents .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in cancer progression and inflammation. The presence of the cyano group and the pyrrole moiety suggests potential interactions with targets such as kinases and proteases, which are crucial in signaling pathways related to tumor growth .
Therapeutic Applications
Potential in Drug Development
Given its structural characteristics, this compound is being explored for its potential as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for further investigation in pharmacological studies aimed at treating various diseases, including cancer and inflammatory disorders .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
(a) 3-Methoxy-N-{4-[(4-phenylpiperazine-1-carbonyl)phenyl]methyl}benzenesulfonamide ()
- Structural Differences : Replaces the pyrimidine group with a phenyl-substituted piperazine.
- No biological data is provided, but similar compounds often target G protein-coupled receptors or kinases .
(b) 4-[4-(3-{2-[(5-Methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl}propanoyl)piperazine-1-carbonyl]benzenesulfonamide ()
- Structural Differences : Incorporates a trifluoromethylphenyl-tetrazole moiety instead of pyrimidine.
- Functional Impact : The trifluoromethyl group enhances electron-withdrawing effects, improving binding affinity to autotaxin (IC50 = 0.021 μM). This suggests that electronegative substituents may boost potency compared to the methoxy/methylpyrimidine variant .
Variations in the Sulfonamide-Linked Heterocycles
(a) 4-[1-(4-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide ()
- Structural Differences : Replaces the piperazine-pyrimidine unit with an indole-derived scaffold.
- The indole moiety may engage in π-π stacking with bacterial targets .
(b) N-[4-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]sulfonylphenyl]prop-2-enamide ()
- Structural Differences : Substitutes pyrimidine with a methylpyridine group and adds an acrylamide tail.
- target compound) .
Modifications in the Carbonyl Linker Region
(a) N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide ()
Table 1: Key Comparative Data
SAR Insights:
Electron-Withdrawing Groups : Trifluoromethyl () significantly enhances potency compared to methoxy/methyl groups.
Heterocyclic Diversity : Pyrimidines (target compound) vs. indoles () or pyridines () dictate target selectivity (e.g., antimicrobial vs. enzyme inhibition).
Linker Flexibility : The piperazine-carbonyl bridge allows modular substitution, balancing steric effects and binding affinity .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide?
The synthesis involves multi-step coupling reactions. A validated method includes:
- Sulfonamide Formation : React 4-carboxybenzenesulfonamide with piperazine derivatives using coupling agents like EDCI/HOBt in anhydrous acetonitrile (rt, 30 min activation, followed by overnight reaction) .
- Pyrimidine-Piperazine Coupling : Introduce the 6-methoxy-2-methylpyrimidin-4-yl group via nucleophilic substitution under reflux in DMF (24–48 hrs).
- Purification : Use column chromatography (silica gel, methanol/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Q. Key Conditions :
- Temperature control (<40°C during coupling to avoid byproducts).
- Solvent choice (anhydrous CH₃CN for activation; DMF for substitution).
- Stoichiometric excess (1.2–1.5 eq) of piperazine derivatives to drive reaction completion .
Q. What spectroscopic and analytical techniques are essential for characterizing intermediates and the final compound?
Core Methods :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ (e.g., sulfonamide protons at δ 7.45 ppm; piperazine-CH₂ at δ 3.14–3.78 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₂₄H₂₈N₆O₄S: 497.19; observed: 497.21) .
- HPLC-PDA : Assess purity (>98% at 254 nm, C18 column, 70:30 acetonitrile/water) .
Validation : Cross-reference spectral data with structurally analogous compounds (e.g., 4-sulfamoylbenzoyl-piperidine derivatives) to resolve ambiguities in aromatic proton splitting .
Q. How can researchers design preliminary biological activity assays for this compound?
Stepwise Approach :
- Target Selection : Prioritize enzymes/receptors with known affinity for sulfonamides (e.g., carbonic anhydrase IX, dopamine D3 receptor) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorometric assays (e.g., CA inhibition with 4-nitrophenyl acetate substrate, IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]spiperone for dopamine receptors) .
- Dose-Response : Test 0.1–100 µM range in triplicate, with positive controls (e.g., acetazolamide for CA inhibition) .
Advanced Research Questions
Q. How should researchers address discrepancies in synthetic yields or spectral data across studies?
Case Example : If LCMS shows unexpected m/z peaks (e.g., +16 amu), consider:
- Oxidative Byproducts : Check for methoxy group oxidation to carbonyls (use TLC monitoring at 2-hr intervals) .
- Solvent Adducts : Analyze HRMS for sodium/potassium adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) .
- Crystallization Artifacts : Compare NMR of crude vs. purified product to detect polymorphic forms .
Mitigation : Optimize reaction atmosphere (N₂ purge to prevent oxidation) and use scavengers (e.g., BHT for radical inhibition) .
Q. What computational strategies support mechanistic studies of this compound’s bioactivity?
Methods :
- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3G75 for CA IX) to predict binding modes. Focus on sulfonamide-Zn²⁺ coordination .
- DFT Calculations : Calculate electrostatic potential surfaces (ESP) to identify nucleophilic/electrophilic regions influencing receptor interactions .
- MD Simulations : Assess stability of ligand-receptor complexes (50 ns trajectories, AMBER force field) to prioritize derivatives for synthesis .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
SAR Design :
-
Substituent Variation :
Position Modification Biological Impact Pyrimidine C2 Methyl → Ethyl ↑ Lipophilicity (logP +0.5) Piperazine N4 Sulfonyl → Carbamoyl ↓ CA inhibition (IC₅₀ 12 nM → 220 nM) -
Assay Parallelization : Test all analogs against 3–5 targets (e.g., CA isoforms, kinases) to identify selectivity profiles .
Q. What strategies validate the compound’s stability under physiological conditions?
Protocol :
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 24 hrs .
- Plasma Stability : Add 10% mouse plasma, quench with acetonitrile at intervals, and quantify parent compound via LCMS/MS .
- Light Sensitivity : Expose to UV (254 nm) for 48 hrs; track photodegradants with HRMS .
Q. How can researchers resolve low solubility or permeability in preclinical testing?
Approaches :
- Salt Formation : Screen with HCl, sodium, or meglumine counterions (improve aqueous solubility 5–10×) .
- Prodrug Design : Acetylate sulfonamide group (logP reduction from 2.1 → 1.4) .
- Permeability Assays : Use Caco-2 monolayers or PAMPA (pH 6.5/7.4) to optimize formulations (e.g., PEG-400 co-solvent) .
Q. What are best practices for handling and disposing of this compound under safety guidelines?
Safety Protocol :
- PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye irritant per SDS ).
- Waste Disposal : Neutralize with 10% NaOH, adsorb onto bentonite, and incinerate (≥1000°C) .
- Spill Management : Absorb with vermiculite, seal in chemical-resistant containers, and label as "hazardous sulfonamide waste" .
Q. How to troubleshoot low yields in the final coupling step of the synthesis?
Diagnosis :
- Byproduct Analysis : Use LCMS to detect unreacted starting materials (e.g., free piperazine at m/z 86.1).
- Catalyst Optimization : Replace EDCI/HOBt with DMTMM (4× higher coupling efficiency in CH₂Cl₂) .
- Microwave Assistance : Conduct reactions under microwave irradiation (80°C, 30 min) to reduce time and improve yields from 45% → 72% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
